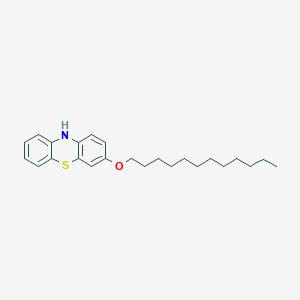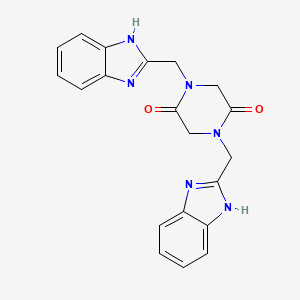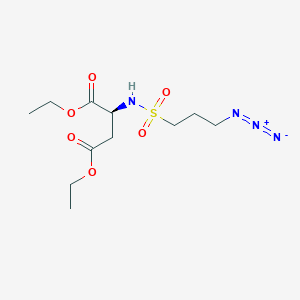
N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as a benzene ring substituted with a nitro group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring substituted with bromine and chlorine. This can be achieved through halogenation reactions using reagents such as bromine and chlorine under controlled conditions. The nitrobenzene sulfonamide moiety can be synthesized separately and then coupled with the halogenated pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-chloropyridin-2-yl)methanol
- 5-Bromo-2-chloropyridine
- 3-Bromo-5-chloro-2-hydroxypyridine
Uniqueness
N-(3-Bromo-5-chloropyridin-2-yl)-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both halogen atoms on the pyridine ring and the nitro and sulfonamide groups on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
823201-95-2 |
|---|---|
分子式 |
C11H7BrClN3O4S |
分子量 |
392.61 g/mol |
IUPAC名 |
N-(3-bromo-5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H7BrClN3O4S/c12-10-5-7(13)6-14-11(10)15-21(19,20)9-3-1-8(2-4-9)16(17)18/h1-6H,(H,14,15) |
InChIキー |
SQHGNENYQJMREB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)



acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)

